(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 108895-69-8
VCID: VC0028740
InChI: InChI=1S/C16H17N3O/c17-9-19-7-10(8-20)4-13-12-2-1-3-14-16(12)11(6-18-14)5-15(13)19/h1-3,6,10,13,15,18,20H,4-5,7-8H2/t10-,13-,15-/m1/s1
SMILES: C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile

CAS No.: 108895-69-8

Reference Standards

VCID: VC0028740

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile - 108895-69-8

CAS No. 108895-69-8
Product Name (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile
Standard InChI InChI=1S/C16H17N3O/c17-9-19-7-10(8-20)4-13-12-2-1-3-14-16(12)11(6-18-14)5-15(13)19/h1-3,6,10,13,15,18,20H,4-5,7-8H2/t10-,13-,15-/m1/s1
Standard InChIKey RGUNXRBQABBMPI-WDBKCZKBSA-N
Isomeric SMILES C1[C@H](CN([C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C#N)CO
SMILES C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO
Canonical SMILES C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO
Synonyms (8β)-8-(Hydroxymethyl)ergoline-6-carbonitrile; 6-Cyano-8β-(hydroxymethyl)ergoline;
PubChem Compound 13806522
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator